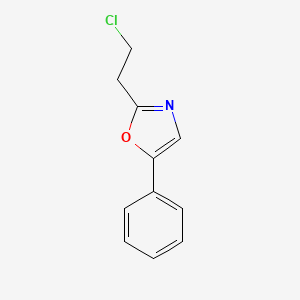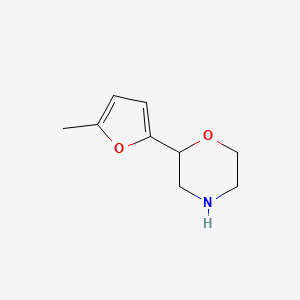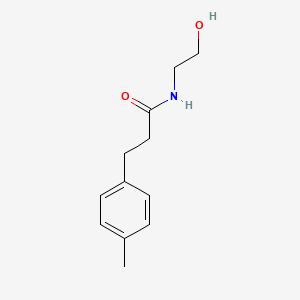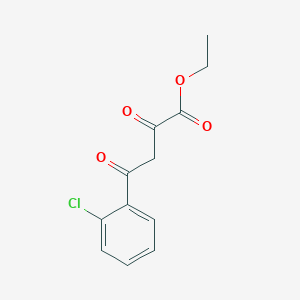
2-(Chlorométhyl)-4-(trifluorométhyl)-1,3-thiazole
Vue d'ensemble
Description
2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole is a useful research compound. Its molecular formula is C5H3ClF3NS and its molecular weight is 201.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement pharmaceutique
Le groupe trifluorométhyle est une caractéristique courante dans de nombreux produits pharmaceutiques en raison de sa capacité à améliorer la biodisponibilité et la stabilité métabolique . “2-(Chlorométhyl)-4-(trifluorométhyl)-1,3-thiazole” peut être utilisé dans la synthèse de divers médicaments, en particulier ceux ciblant les troubles du système nerveux central et les cancers, où le cycle thiazole est souvent observé dans les agents thérapeutiques.
Formulation agrochimique
Les composés contenant un groupe trifluorométhyle, comme notre composé d'étude, sont essentiels à la conception des agrochimiques modernes . Ils peuvent fournir une résistance à la dégradation par les facteurs environnementaux, prolongeant ainsi l'efficacité des herbicides et des pesticides.
Science des matériaux
En science des matériaux, l'incorporation de groupes trifluorométhyle peut conduire au développement de matériaux aux propriétés uniques, telles qu'une stabilité thermique accrue et une résistance chimique . “this compound” pourrait être un précurseur de matériaux utilisés dans les revêtements haute performance ou les dispositifs électroniques.
Catalyse
Le composé en question peut agir comme un catalyseur ou un précurseur de catalyseur dans les réactions de trifluorométhylation, qui sont essentielles à la synthèse des composés organofluorés . Ces réactions sont cruciales pour introduire le groupe trifluorométhyle dans les molécules cibles, une exigence courante dans la fabrication pharmaceutique et agrochimique.
Études de réaction redox
Les composés contenant du trifluorométhyle sont connus pour avoir des potentiels redox uniques, ce qui en fait des sujets intéressants pour les études électrochimiques . “this compound” peut être utilisé pour explorer de nouvelles réactions redox, ce qui pourrait conduire à des applications innovantes dans le stockage et la conversion de l'énergie.
Études mécanistiques en chimie organique
Le composé peut être utilisé dans des études mécanistiques pour comprendre le comportement des groupes trifluorométhyle lors des réactions chimiques . Ceci est essentiel pour développer de nouvelles méthodes de synthèse et pour prédire les résultats des réactions dans les synthèses organiques complexes.
Mécanisme D'action
, for example, play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethylation of carbon-centered radical intermediates is a key process . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
In terms of pharmacokinetics , the properties of trifluoromethyl ketones, a related group of compounds, make them valuable synthetic targets and synthons in the construction of fluorinated pharmacons .
As for the environmental factors , they can significantly influence the action, efficacy, and stability of many compounds. For instance, established associations of air pollution, residential noise, and area-level socioeconomic deprivation have been found to increase the risk of type 2 diabetes . Conversely, neighborhood walkability and green space are associated with a reduced risk of type 2 diabetes .
Analyse Biochimique
Biochemical Properties
2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. The interaction with these enzymes often involves the formation of covalent bonds, leading to enzyme inhibition and altered metabolic activity .
Cellular Effects
The effects of 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular redox states and metabolic flux .
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole exerts its effects through several mechanisms. One key mechanism involves the binding to and inhibition of specific enzymes, such as cytochrome P450s. This binding often results in the formation of a covalent adduct, leading to enzyme inactivation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been associated with sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression. At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and adverse physiological responses. Threshold effects have been observed, where a specific dosage range leads to significant biochemical and physiological changes, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through oxidative pathways mediated by cytochrome P450 enzymes. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, affecting metabolic flux and metabolite levels. These interactions underscore the compound’s potential impact on cellular metabolism and its utility in studying metabolic processes .
Transport and Distribution
The transport and distribution of 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution across cellular compartments. Its localization within specific tissues and cells can affect its biochemical activity and overall efficacy. Studies have shown that the compound tends to accumulate in tissues with high metabolic activity, such as the liver, where it can exert its effects on metabolic pathways .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole is crucial for its activity and function. The compound is known to localize within specific cellular compartments, including the endoplasmic reticulum and mitochondria. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole in these compartments can influence its interactions with enzymes and other biomolecules, thereby modulating cellular processes .
Propriétés
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3NS/c6-1-4-10-3(2-11-4)5(7,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRDOORESQIZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-98-6 | |
| Record name | 2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid](/img/structure/B1454022.png)



![2-[(6-Chloropyridin-3-yl)formamido]acetic acid](/img/structure/B1454030.png)



![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)
amine](/img/structure/B1454039.png)


